molecular formula C26H22ClN5OS B5526371 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide

Cat. No. B5526371
M. Wt: 488.0 g/mol
InChI Key: YUARXJSCWJBTDZ-SILQRRHJSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to the one often involves multi-step synthetic routes that include the formation of 1,2,4-triazole rings, thiosemicarbazides, and subsequent cyclization reactions. For example, compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized, showcasing the complexity and diversity of synthetic strategies employed in this area of chemistry (Bekircan, Ülker, & Menteşe, 2015).

Scientific Research Applications

Molecular-Level Understanding of Inhibition Efficiency

Compounds related to 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide have been studied for their role in inhibiting the corrosion of zinc in acidic media. Through density functional theory calculations, it was found that the presence of the thiophenyl group significantly alters the activity of these molecules, providing a molecular-level understanding of their inhibition mechanisms (Gece & Bilgiç, 2012).

Synthesis and Enzyme Inhibition

A study on the synthesis of novel heterocyclic compounds derived from a similar core structure, investigating their lipase and α-glucosidase inhibition, revealed that certain derivatives exhibit potent enzyme inhibition, highlighting their potential therapeutic applications (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Agents

Research into the synthesis of formazans from a Mannich base related to the target compound has shown moderate antimicrobial activity against various bacterial and fungal strains, indicating potential for development as antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).

Cancer Cell Migration and Growth Inhibition

A study on 1,2,4-Triazole-3-thiol derivatives bearing a hydrazone moiety similar to the target compound showed significant cytotoxicity against human melanoma, breast cancer, and pancreatic carcinoma cell lines, suggesting potential as an antimetastatic candidate (Šermukšnytė et al., 2022).

Antioxidant and Antitumor Activities

The antioxidant and antitumor activities of certain nitrogen heterocycles derived from related compounds have been evaluated, demonstrating promising results that merit further investigation for potential therapeutic applications (El-Moneim, El‐Deen, & El-Fattah, 2011).

properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5OS/c1-19(16-20-8-4-2-5-9-20)17-28-29-24(33)18-34-26-31-30-25(21-12-14-22(27)15-13-21)32(26)23-10-6-3-7-11-23/h2-17H,18H2,1H3,(H,29,33)/b19-16+,28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUARXJSCWJBTDZ-SILQRRHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide

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